

# Application Note: Quantification of Iophendylate in Human Plasma using Liquid Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Iophendylate	
Cat. No.:	B1672084	Get Quote

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#### **Abstract**

This application note details a sensitive and robust method for the quantification of **lophendylate** in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic or toxicokinetic studies of **lophendylate**.

#### Introduction

**lophendylate**, formerly marketed as Pantopaque or Myodil, is an oil-based iodinated contrast agent historically used for myelography. Although its use has been largely superseded by modern water-soluble agents, there may be instances in toxicological research or retrospective studies where its quantification in biological matrices is necessary.[1] Liquid chromatographymass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of pharmaceutical compounds in complex biological fluids.[2] This



document provides a comprehensive protocol for the extraction and quantification of **lophendylate** from human plasma.

# Experimental Protocols Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is employed for the extraction of **lophendylate** from human plasma.

#### Materials:

- Human plasma samples
- Iophendylate standard stock solution (1 mg/mL in methanol)
- Internal Standard (IS) working solution (e.g., a structural analog or stable isotope-labeled lophendylate, if available. For this hypothetical method, a suitable analog should be selected.)
- · Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge capable of >10,000 x g

#### Procedure:

- Pipette 100  $\mu L$  of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the Internal Standard working solution and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
- · Vortex mix vigorously for 1 minute.



- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

## **Liquid Chromatography**

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

Table 1: Liquid Chromatography Parameters

Parameter	Value	
LC System	Standard HPLC or UHPLC system	
Column	C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size	
Column Temperature	40 °C	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Gradient Program	Time (min)	
0.0		
1.0		
5.0	_	
6.0	_	
6.1	_	
8.0	_	



### **Mass Spectrometry**

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode. The molecular formula of **lophendylate** is C<sub>19</sub>H<sub>29</sub>IO<sub>2</sub> with a molecular weight of 416.3 g/mol .[3]

Table 2: Mass Spectrometry Parameters

Parameter	Value	
Mass Spectrometer	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3500 V	
Gas Temperature	350 °C	
Gas Flow	9 L/min	
Nebulizer Pressure	40 psi	
MRM Transitions	Compound	
Iophendylate		
Internal Std		

Note: Product ions and collision energies are hypothetical and must be optimized during method development by infusing a standard solution of **lophendylate** into the mass spectrometer.

# **Quantitative Data (Hypothetical)**

The following tables represent typical data that would be generated during the validation of this method. These are example values and should be established experimentally.

Table 3: Calibration Curve for Iophendylate in Human Plasma



Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1.0 (LLOQ)	0.012
2.5	0.031
5.0	0.065
10.0	0.130
50.0	0.645
100.0	1.310
500.0	6.550
1000.0 (ULOQ)	13.200
Regression	y = 0.0132x + 0.001
Correlation (r²)	> 0.995

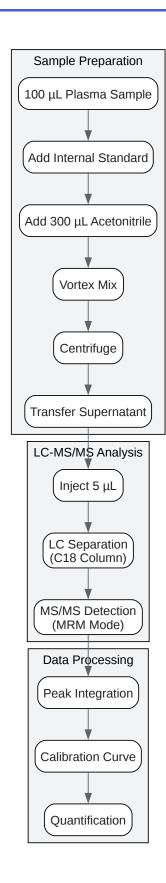
Table 4: Accuracy and Precision (n=5)

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%RSD)
LLOQ	1.0	0.95	95.0	< 15.0
Low QC	3.0	2.89	96.3	< 10.0
Mid QC	75.0	78.1	104.1	< 8.0
High QC	750.0	735.5	98.1	< 8.0

# **Visualizations**

The following diagrams illustrate the key workflows for this application.

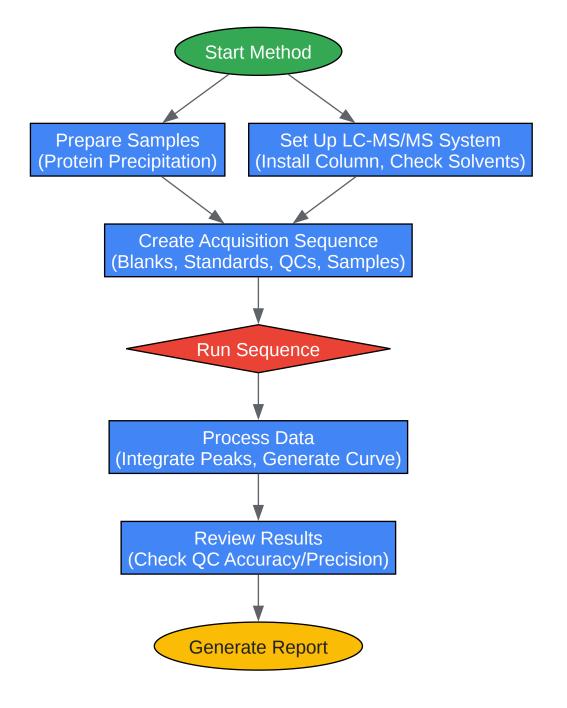




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Caption: Experimental workflow from sample preparation to data analysis.





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#### References



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